N-Pyridin-4-yl-L-alanine

Medicinal Chemistry Peptide Synthesis Quality Control

N-Pyridin-4-yl-L-alanine (CAS 76478-27-8) is a non-proteinogenic amino acid derivative formally named (2S)-2-(pyridin-4-ylamino)propanoic acid. This compound is characterized by an N-substituted pyridyl group on the L-alanine backbone, differentiating it from the more common beta-carbon-substituted pyridylalanine isomers.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 76478-27-8
Cat. No. B13399346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyridin-4-yl-L-alanine
CAS76478-27-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=CC=NC=C1
InChIInChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-2-4-9-5-3-7/h2-6H,1H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeySAAQPSNNIOGFSQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N-Pyridin-4-yl-L-alanine (CAS 76478-27-8): Chemical Identity and Baseline Characteristics


N-Pyridin-4-yl-L-alanine (CAS 76478-27-8) is a non-proteinogenic amino acid derivative formally named (2S)-2-(pyridin-4-ylamino)propanoic acid [1]. This compound is characterized by an N-substituted pyridyl group on the L-alanine backbone, differentiating it from the more common beta-carbon-substituted pyridylalanine isomers. It has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . Its primary utility lies in its role as a specialized building block for medicinal chemistry and peptide synthesis, where the nitrogen-linked pyridine serves as a unique metal-coordination ligand or a structural mimic with distinct electronic properties.

Sourcing N-Pyridin-4-yl-L-alanine: Why C-Substituted Pyridylalanine Analogs Cannot Serve as Direct Replacements


The critical structural distinction between N-Pyridin-4-yl-L-alanine (CAS 76478-27-8) and its common C-substituted isomer, 3-(4-Pyridyl)-L-alanine (CAS 37535-49-2), means they are not interchangeable [1]. The N-linked variant places the basic pyridine nitrogen directly on the chiral alpha-amino group, drastically altering the local electron density, geometry, and metal-chelating properties. In contrast, the C-substituted analog positions the aromatic ring on a flexible beta-carbon side chain, much like a phenylalanine mimic . This fundamental difference in connectivity leads to divergent reactivities in peptide coupling and distinct binding modes in biological targets, making one a poor substitute for the other in structure-activity relationship (SAR) campaigns or defined synthetic routes.

Quantitative Differentiation Guide for N-Pyridin-4-yl-L-alanine: Evidence from Comparative Structural and Physicochemical Analysis


Regioisomeric Purity: Absence of Contaminating C-Pyridylalanine Isomers

The primary evidence for differentiation is structural. N-Pyridin-4-yl-L-alanine has its pyridine ring attached via the alpha-amino nitrogen (N-substituted), while the common impurity or alternative, 3-(4-Pyridyl)-L-alanine (CAS 37535-49-2), is C-substituted at the beta-carbon [1]. The specific IUPAC name (2S)-2-(pyridin-4-ylamino)propanoic acid for the target compound, versus (2S)-2-amino-3-(pyridin-4-yl)propanoic acid for the analog, is quantifiable by NMR or LC-MS [2]. Procurement must specify this exact regiochemistry to ensure the desired chemical reactivity and biological activity.

Medicinal Chemistry Peptide Synthesis Quality Control

Isoelectric Point and Lipophilicity: Physicochemical Comparison with Natural L-Alanine and C-Pyridylalanine

Predicted physicochemical properties reveal distinct differences. N-Pyridin-4-yl-L-alanine has a predicted pKa of 3.73±0.10, making it significantly more acidic than L-alanine (pKa ~2.34) . Its predicted logP is 0.46, which is considerably more lipophilic than 3-(4-Pyridyl)-L-alanine (predicted logP ~ -2.15 at pH 7.4), indicating the N-substitution alters hydrophilicity profile compared to the C-substituted analog [1]. These differences will directly impact peptide solubility and cellular permeability.

Physicochemical Properties ADME Prediction Peptide Design

Metal-Chelating Building Block: Designed Role as a Tridentate Ligand Precursor

The N-pyridyl substitution pattern is specifically exploited for creating N-Boc-(2,6-bis-(ethoxycarbonyl)pyridin-4-yl)-L-alanines, which are designed as tridentate ligands for solid-phase peptide synthesis (SPPS) [1]. This application, reported in Tetrahedron Letters (1998), is based on the 4-pyridylamine motif's ability to chelate metals. The common 3-(4-pyridyl)-L-alanine, with its free amino and carboxyl groups available, cannot mimic this N-chelating topology, providing a distinct functional advantage for the target compound in synthetic methodology.

Bioinorganic Chemistry SPPS Ligand Design

Verified Application Scenarios for N-Pyridin-4-yl-L-alanine in Scientific Procurement


Design and Synthesis of Metal-Coordinating Peptides via SPPS

As established by the evidence for its use as a tridentate ligand precursor, N-Pyridin-4-yl-L-alanine is a specific choice for the N-terminal modification of peptides on solid support [1]. The pyridine nitrogen and the adjacent amide bond provide a unique coordination sphere for metals. Purchasing the correct N-substituted compound, not the C-substituted 3-(4-pyridyl)-L-alanine, is a critical procurement decision for this synthetic strategy to achieve the intended chelation geometry.

Isosteric Replacement of Natural Amino Acids to Modulate Peptide Acidity

The predicted pKa shift (3.73 vs. 2.34 for natural L-alanine) makes this compound a valuable tool for modulating the overall charge of a peptide at physiological pH without drastically increasing molecular weight . This substitution can be explored to alter peptide solubility, aggregation propensity, or target binding affinity, scenarios where a quantitative understanding of the pKa difference is essential.

Core Scaffold for Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The fundamental structural dichotomy between N-linked and C-linked pyridylalanines mandates the use of the exact isomer in any SAR investigation. A medicinal chemistry program exploring the biological effect of pyridine placement relative to the peptide backbone must source CAS 76478-27-8 with high regioisomeric purity to avoid confounding results from contamination by the more common C-pyridylalanine analog, CAS 37535-49-2 [2].

Development of Novel Enzyme Inhibitors Targeting L-Alanine Binding Pockets

Given its structural mimicry of L-alanine but with a bulky N-substituent, this compound can act as a competitive inhibitor for enzymes like L-alanine dehydrogenase. Its predicted higher lipophilicity (logP 0.46) compared to natural alanine suggests it may better fill hydrophobic pockets near the active site, a hypothesis that relies on sourcing the exact N-substituted compound for testing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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